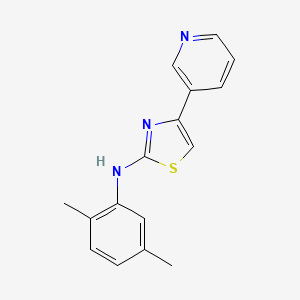![molecular formula C15H15N3O B5773635 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, also known as MBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBAP is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of diseases characterized by abnormal cell proliferation and protein aggregation.
Biochemical and Physiological Effects
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several limitations, including its relatively low stability and its sensitivity to light and air. These limitations may affect the reproducibility of experimental results and may require special precautions to be taken during the handling and storage of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol.
未来方向
There are several future directions for research on 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the potential applications of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol in the treatment of other diseases, such as inflammatory diseases and infectious diseases, should be explored. Finally, the development of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol derivatives with improved pharmacological properties may lead to the development of novel drugs for the treatment of various diseases.
合成方法
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been synthesized through various methods, including the reaction of 5-chloromethyl-1-methylbenzimidazole with 2-aminophenol in the presence of a base, and the reaction of 2-aminophenol with 5-chloromethyl-1-methylbenzimidazole in the presence of a palladium catalyst. The yield of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol varies depending on the synthesis method used, but it typically ranges from 50% to 80%.
科学研究应用
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may be a promising candidate for the development of anticancer drugs. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have potential applications in the treatment of these diseases.
属性
IUPAC Name |
2-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-10-17-13-8-12(6-7-14(13)18)16-9-11-4-2-3-5-15(11)19/h2-8,10,16,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRFTCYJGXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

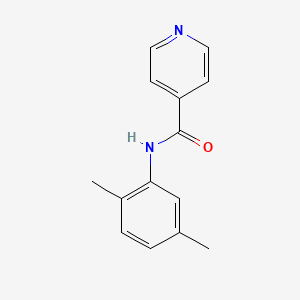
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
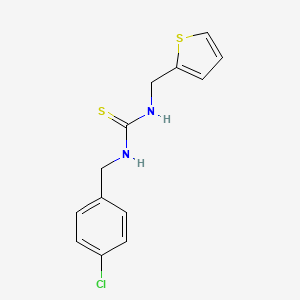
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
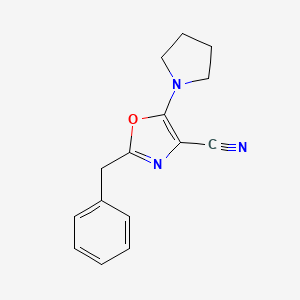
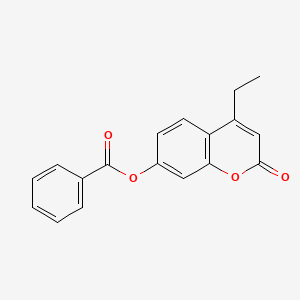
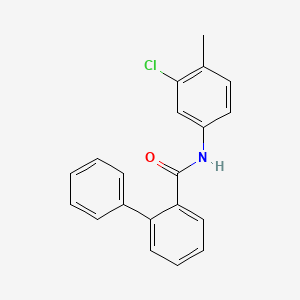
![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
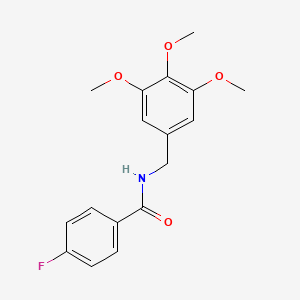
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
